N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is a chemical compound that features two indole moieties connected through a propanamide linkage. This compound is part of a broader class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 317.39 g/mol.
This compound is classified under indole derivatives, which are organic compounds containing the indole structure, a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties .
The synthesis of N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions (e.g., temperature, solvents) can significantly influence the yield and purity of the final product .
The structural representation of N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide can be depicted using SMILES notation: Cc1ccc2c(ccn2CCC(Nc2ccc3cc[nH]c3c2)=O)c1, indicating the arrangement of atoms within the molecule.
Key Structural Features:
N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide can participate in various chemical reactions typical for amides and indoles:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Indole derivatives often exhibit their effects through:
For instance, related compounds have shown effectiveness against cancer cell lines by inducing apoptosis and cell cycle arrest .
Relevant data from various studies indicate that modifications to the structure can significantly impact these properties .
N-(1H-indol-4-yl)-3-(5-methyl-1H-indol-1-yl)propanamide has several scientific applications:
The ongoing research into its biological activities continues to unveil potential therapeutic uses across multiple domains .
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 591-81-1